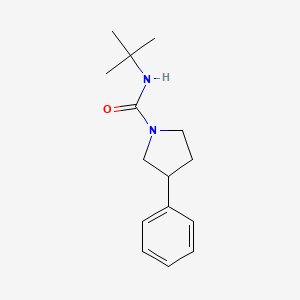

N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Applications De Recherche Scientifique

- Researchers have explored the kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate using enzymes. By optimizing solvent and temperature conditions, they achieved an enantioselectivity (E) of 40. The (+)-(3S,4R) enantiomer formed an acetate derivative, while the (−)-(3R,4S) isomer remained intact. Excellent enantioselectivities (E > 200) were also observed during enzyme-catalyzed alcoholysis, resulting in the preparation of the (+)-(3S,4R) enantiomer in pure form .

- N-tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate has been identified as an intermediate in the synthesis of a potential NK1 receptor antagonist. Such antagonists could be effective for treating conditions like emesis, depression, and anxiety .

- The compound has been involved in the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. These nitroxides play a crucial role in various applications, including radical chemistry and spin labeling .

- Researchers have explored the use of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide in asymmetric organic synthesis. Its chiral properties make it valuable for creating enantioenriched compounds .

- The absolute configuration of the (−)-(3R,4S)-enantiomer was determined using single crystal X-ray diffraction. This structural information is essential for understanding its properties and reactivity .

- Although not directly mentioned in the literature, compounds with similar structures have been investigated for potential pharmaceutical applications. Researchers may explore the pharmacological properties of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide for drug discovery .

Enzyme-Catalyzed Kinetic Resolution

Neurokinin-1 (NK1) Receptor Antagonist

Fluorinated Phenyl tert-Butyl Nitroxides

Organic Synthesis and Asymmetric Catalysis

Crystallography and Absolute Configuration Determination

Medicinal Chemistry and Drug Development

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-tert-butyl-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)17-10-9-13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNQOWRGKJQJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-3-phenylpyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)

amine](/img/structure/B2841927.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)

![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2841941.png)

![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)